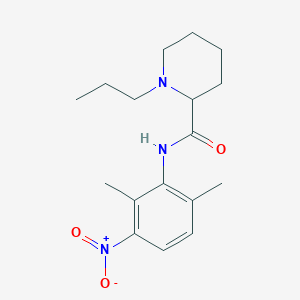![molecular formula C16H19Br2F3N2O B12296800 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one is a complex organic compound with a unique structure that includes bromine, fluorine, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one typically involves multiple steps. One common method starts with the bromination of an anthranilic acid alkyl ester to form 3,5-dibromoanthranilic acid ester. This intermediate is then reacted with hydrazine to form a hydrazide, which is further reacted with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. The final steps involve reacting this compound with a primary amine and hydrogenating the resulting Schiff’s base .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and sulfohalides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different brominated or fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzyl alcohol
- 2-Amino-3,5-dibromobenzonitrile
- Bromhexine hydrochloride
Uniqueness
Compared to these similar compounds, 3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one is unique due to its trifluoropropan-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C16H19Br2F3N2O |
|---|---|
Molecular Weight |
472.14 g/mol |
IUPAC Name |
3-[(2-amino-3,5-dibromophenyl)methyl-cyclohexylamino]-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C16H19Br2F3N2O/c17-11-6-10(15(22)13(18)7-11)8-23(9-14(24)16(19,20)21)12-4-2-1-3-5-12/h6-7,12H,1-5,8-9,22H2 |
InChI Key |
OYOLCJGVCGTJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C(=CC(=C2)Br)Br)N)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
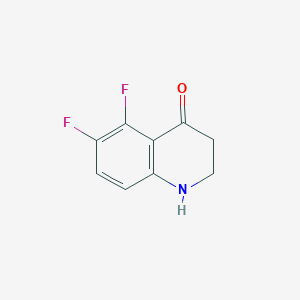
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
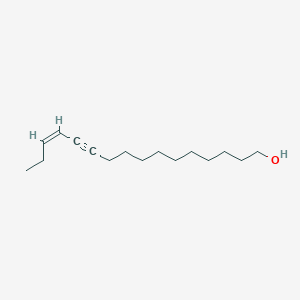
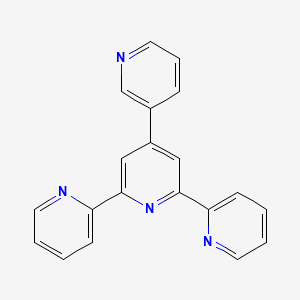

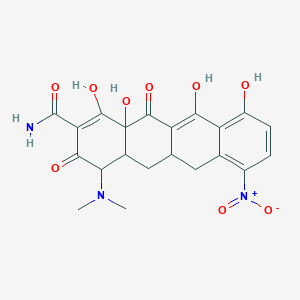
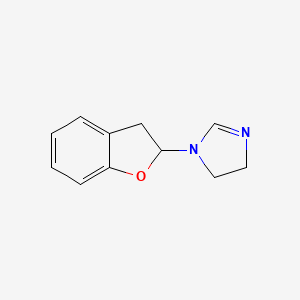
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
